molecular formula C6H8 B1606660 Cyclopropylidene cyclopropane CAS No. 27567-82-4

Cyclopropylidene cyclopropane

Cat. No.: B1606660
CAS No.: 27567-82-4
M. Wt: 80.13 g/mol
InChI Key: VIVNOHOCUKALPP-UHFFFAOYSA-N
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Description

Cyclopropylidene cyclopropane is an organic compound with the molecular formula C₆H₈. It is a highly strained molecule due to the presence of two cyclopropane rings. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. The strain in the cyclopropane rings makes it a valuable intermediate in various chemical reactions and synthetic processes .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Cyclopropylidene cyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various cyclopropane derivatives, which can be further utilized in synthetic chemistry .

Mechanism of Action

The mechanism of action of cyclopropylidene cyclopropane involves its high reactivity due to the strain in the cyclopropane rings. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Cyclopropylidene cyclopropane can be compared with other similar compounds, such as:

    Cyclopropane: A simpler compound with a single cyclopropane ring.

    Spirocyclopropanes: Compounds with a spirocyclic structure, where the cyclopropane ring is fused to another ring.

    Cyclopropylidene derivatives: Various derivatives of this compound, which have different substituents on the cyclopropane rings.

This compound is unique due to its highly strained structure and the presence of two cyclopropane rings, which confer distinct reactivity and synthetic utility .

Properties

IUPAC Name

cyclopropylidenecyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8/c1-2-5(1)6-3-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVNOHOCUKALPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181968
Record name Cyclopropylidene cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27567-82-4
Record name Cyclopropylidene cyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027567824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropylidene cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropylidene cyclopropane
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Cyclopropylidene cyclopropane
Reactant of Route 3
Cyclopropylidene cyclopropane
Reactant of Route 4
Cyclopropylidene cyclopropane
Reactant of Route 5
Cyclopropylidene cyclopropane
Reactant of Route 6
Cyclopropylidene cyclopropane

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